molecular formula C17H16FNO4S B299795 N-(spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-yl)-4-fluorobenzenesulfonamide

N-(spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-yl)-4-fluorobenzenesulfonamide

Katalognummer: B299795
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: QCPPLWYFAQPSNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a benzodioxole ring fused to a cyclopentane ring, with a fluorine atom and a benzenesulfonamide group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide typically involves a multi-step process. One common approach is the base-mediated (4 + 3) annulation of spiro-epoxyoxindoles and 2-(2-fluoroaryl)-1H-benzoimidazoles or 2-fluoro-N-arylbenzenesulfonamides . This reaction proceeds via an SN2-like intermolecular epoxide ring-opening, accompanied by a concomitant intramolecular SNAr reaction. The process is known for its full regioselectivity, operational simplicity, and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of readily available substrates and transition-metal-free conditions makes the process economically viable. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiroindole: Known for its bioactivity against cancer cells and microbes.

    Spirooxindole: Used in drug design for its three-dimensional structure and ability to interact with proteins.

Uniqueness

4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide stands out due to its unique combination of a spirocyclic structure with a fluorine atom and a benzenesulfonamide group.

Eigenschaften

Molekularformel

C17H16FNO4S

Molekulargewicht

349.4 g/mol

IUPAC-Name

4-fluoro-N-spiro[1,3-benzodioxole-2,1//'-cyclopentane]-5-ylbenzenesulfonamide

InChI

InChI=1S/C17H16FNO4S/c18-12-3-6-14(7-4-12)24(20,21)19-13-5-8-15-16(11-13)23-17(22-15)9-1-2-10-17/h3-8,11,19H,1-2,9-10H2

InChI-Schlüssel

QCPPLWYFAQPSNJ-UHFFFAOYSA-N

SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F

Kanonische SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.